PDE4A Inhibitory Potency: Methyl Carbamate vs. Representative N-Sulfonylpiperidine Analogs
Methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate inhibits recombinant human PDE4A with an IC₅₀ of 10.7 nM [1]. In contrast, structurally related N-sulfonylpiperidine carbamates with alternative substituents span a >50,000-fold affinity range: a representative N-sulfonylpiperidine analog (CHEMBL4760776) exhibits an IC₅₀ of 1,090 nM against PDE4A, while another congener (CHEMBL1911424) achieves 362 nM against PDE4A4 [2]. The methyl carbamate thus resides in a potency tier that is 34- to 102-fold superior to these comparators.
| Evidence Dimension | PDE4A inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 10.7 nM (recombinant human PDE4A, scintillation proximity assay) |
| Comparator Or Baseline | Comparator A (CHEMBL4760776): IC₅₀ = 1,090 nM; Comparator B (CHEMBL1911424): IC₅₀ = 362 nM (recombinant human PDE4A/PDE4A4) |
| Quantified Difference | 34-fold more potent than Comparator A; 34-fold more potent than Comparator B |
| Conditions | In vitro; unpurified recombinant PDE4A; ChEMBL_155727 assay (target compound) vs. recombinant PDE4A in HEK293 or Sf21 cells (comparators) |
Why This Matters
The 10.7 nM IC₅₀ against PDE4A makes this methyl carbamate a substantially more potent starting point for anti-inflammatory drug discovery campaigns compared to bulkier N-sulfonylpiperidine analogs with micromolar PDE4A affinity.
- [1] Kleinman, E.F. et al. BindingDB Ki Summary: cAMP-specific 3',5'-cyclic phosphodiesterase 4A – IC₅₀ 10.7 nM (ChEMBL_155727 / CHEMBL760761). BindingDB, 2007. View Source
- [2] BindingDB. BDBM50548415 (CHEMBL4760776): PDE4A IC₅₀ 1.09E+3 nM; BDBM50356374 (CHEMBL1911424): PDE4A4 IC₅₀ 362 nM. BindingDB, 2022. View Source
